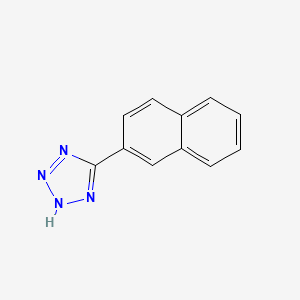

![molecular formula C8H11ClN2O B1658174 2H,3H,4H-Pyrido[1,2-a]pyrimidin-3-ol-Hydrochlorid CAS No. 5993-97-5](/img/structure/B1658174.png)

2H,3H,4H-Pyrido[1,2-a]pyrimidin-3-ol-Hydrochlorid

Übersicht

Beschreibung

“2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 5993-97-5. It has a molecular weight of 186.64 .

Synthesis Analysis

While specific synthesis methods for “2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of novel hybrid 3,3-dimethyl-13-(substituted-phenyl)-3,4,5,13-tetrahydro-1H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives were designed and chemically synthesized . Another study reported an expeditious synthesis of related compounds optimized by varying solvents, catalysts, and the use of microwave irradiation .

Molecular Structure Analysis

The InChI code for “2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride” is 1S/C8H10N2O.ClH/c11-7-5-9-8-3-1-2-4-10(8)6-7;/h1-4,7,11H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used for further analysis.

Physical And Chemical Properties Analysis

“2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride” is a powder at room temperature. It has a melting point of 186-190°C .

Wirkmechanismus

Mode of Action

It has been suggested that the compound may undergo a michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active cc double bond of enaminone .

Biochemical Pathways

It has been suggested that the compound may be involved in a radical mechanistic pathway .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride for lab experiments is its versatility. It can be used in a wide range of applications, making it a valuable tool for researchers. However, one of the limitations is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Zukünftige Richtungen

There are several future directions for the study of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride. One potential area of research is the development of new anticancer drugs based on this compound. Another potential area of research is the development of new herbicides and insecticides that are more environmentally friendly than current options. Additionally, further studies are needed to fully understand the long-term effects of this compound on both target and non-target organisms.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Synthese von bioaktiven Verbindungen

2H,3H,4H-Pyrido[1,2-a]pyrimidin-3-ol-Hydrochlorid: wird in der medizinischen Chemie zur Synthese verschiedener bioaktiver Verbindungen verwendet. Seine Struktur dient als Schlüsselzwischenprodukt bei der Entwicklung von Molekülen mit potenziellen therapeutischen Wirkungen. Die Reaktivität der Verbindung ermöglicht die Einführung verschiedener Substituenten, die zur Entdeckung neuer Medikamente führen können .

Landwirtschaft: Entwicklung von Agrochemikalien

Im Bereich der Landwirtschaft wird diese Verbindung zur Herstellung von Agrochemikalien untersucht, die Nutzpflanzen vor Schädlingen und Krankheiten schützen können. Ihre chemischen Eigenschaften werden untersucht, um Pestizide und Fungizide zu entwickeln, die effektiver und umweltfreundlicher sind .

Materialwissenschaft: Organische elektronische Materialien

Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für den Einsatz in organischen elektronischen Materialien. Forscher untersuchen ihr Potenzial bei der Herstellung organischer Halbleiter, die entscheidend für die Entwicklung flexibler und leichter elektronischer Geräte sind .

Umweltwissenschaften: Abbau von Schadstoffen

This compound: könnte in der Umweltwissenschaft eine Rolle als Katalysator für den Abbau von Schadstoffen spielen. Seine chemische Struktur könnte der Schlüssel sein, um giftige Stoffe in weniger schädliche Bestandteile zu zerlegen und so zur Sanierung der Umwelt beizutragen .

Biochemie: Enzymhemmungsuntersuchungen

Diese Verbindung ist in der Biochemie für Enzymhemmungsuntersuchungen von Bedeutung. Sie kann verwendet werden, um Inhibitoren zu entwickeln, die die Enzymaktivität regulieren, was für das Verständnis von Stoffwechselwegen und die Entwicklung von Behandlungen für Krankheiten essentiell ist, bei denen die Enzymregulation gestört ist .

Pharmakologie: Arzneistoffabgabesysteme

In der Pharmakologie wird die Verbindung für ihren Einsatz in Arzneistoffabgabesystemen untersucht. Ihre Fähigkeit, stabile Salze und Komplexe mit anderen pharmazeutischen Wirkstoffen zu bilden, kann die Abgabe und Wirksamkeit von Arzneimitteln, insbesondere bei gezielten Therapien, verbessern .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride has been associated with a wide range of biological activities including dihydrofolate reductase (DHFR) inhibition, antitumor activity, adenosine kinase inhibition, and tyrosine kinase inhibition . It interacts with these enzymes and proteins, affecting their function and contributing to its biochemical properties .

Cellular Effects

The cellular effects of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride are diverse. Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . Therefore, the synthesis of RNA and DNA is stopped, and the cancer cells die .

Temporal Effects in Laboratory Settings

, indicating its stability under normal laboratory conditions.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c11-7-5-9-8-3-1-2-4-10(8)6-7;/h1-4,7,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUHXGBJYDPUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C=CC=CC2=N1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5993-97-5 | |

| Record name | 2H-Pyrido[1,2-a]pyrimidin-3-ol, 3,4-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5993-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrido(1,2-a)pyrimidine, 3,4-dihydro-3-hydroxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005993975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,2-a]pyrinidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(E)-3-(dimethylamino)prop-2-enylidene]cyclopentan-1-one](/img/structure/B1658092.png)

![(2Z)-5-Ethyl-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1658093.png)

![(5Z)-5-[1-(4-methylphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658094.png)

![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B1658095.png)

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1658101.png)

![[4-[[Butan-2-yl-[(3-cyanophenyl)carbamoyl]amino]methyl]phenyl] ethanesulfonate](/img/structure/B1658107.png)

![4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B1658112.png)